5-methyl-3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-methyl-3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzooxazoles This compound is characterized by the presence of a benzooxazole ring, which is a fused ring system consisting of a benzene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one typically involves the condensation of 4-methylbenzaldehyde with 2-aminophenol under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzooxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzooxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole oxides, while reduction may produce benzooxazole alcohols or amines.
Scientific Research Applications
5-methyl-3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzaldehyde: An aromatic aldehyde with a similar benzene ring structure.
Benzaldehyde: A simpler aromatic aldehyde without the methyl group.
Benzoxazole: The parent compound of the benzooxazole class.
Uniqueness
5-methyl-3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both methyl and benzyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15NO2 |
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Molecular Weight |
253.29 g/mol |
IUPAC Name |
5-methyl-3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO2/c1-11-3-6-13(7-4-11)10-17-14-9-12(2)5-8-15(14)19-16(17)18/h3-9H,10H2,1-2H3 |
InChI Key |
MLVMKZLLYAZXOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
Origin of Product |
United States |
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